molecular formula C9H8FIO2 B1286850 Ethyl 2-fluoro-6-iodobenzoate CAS No. 925215-01-6

Ethyl 2-fluoro-6-iodobenzoate

Cat. No.: B1286850
CAS No.: 925215-01-6
M. Wt: 294.06 g/mol
InChI Key: BMTCVMFXZCEZHE-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, specifically an ester, where the hydrogen atom in the carboxyl group is replaced by an ethyl group. This compound is characterized by the presence of both fluorine and iodine atoms on the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-6-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-6-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-fluoro-6-methoxybenzoate when using sodium methoxide.

    Reduction: The major product is 2-fluoro-6-iodobenzyl alcohol.

    Oxidation: The major product is 2-fluoro-6-iodobenzoic acid.

Scientific Research Applications

Ethyl 2-fluoro-6-iodobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated aromatic compounds with biological activity.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-6-iodobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The fluorine and iodine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 2-fluoro-6-iodobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-fluoro-5-iodobenzoate: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

    Ethyl 2-fluoro-4-iodobenzoate: Another positional isomer with distinct chemical properties.

    Ethyl 2-fluoro-3-iodobenzoate: Yet another isomer with unique reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for certain applications over its isomers .

Properties

IUPAC Name

ethyl 2-fluoro-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTCVMFXZCEZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582886
Record name Ethyl 2-fluoro-6-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925215-01-6
Record name Ethyl 2-fluoro-6-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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